N-((1-(3-Methylbenzyl)piperidin-4-yl)methyl)acrylamide
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Overview
Description
N-({1-[(3-METHYLPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-methylphenyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(3-METHYLPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the piperidine derivative with prop-2-enamide under suitable reaction conditions, such as the use of coupling reagents like EDC·HCl/HOBt·H2O.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(3-METHYLPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({1-[(3-METHYLPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[(3-METHYLPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- N-({1-[(3-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE
- N-({1-[(3-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE
Uniqueness
N-({1-[(3-METHYLPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, such as different binding affinities or selectivities for molecular targets.
Properties
Molecular Formula |
C17H24N2O |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C17H24N2O/c1-3-17(20)18-12-15-7-9-19(10-8-15)13-16-6-4-5-14(2)11-16/h3-6,11,15H,1,7-10,12-13H2,2H3,(H,18,20) |
InChI Key |
AXEXWQAYEYKTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)CNC(=O)C=C |
Origin of Product |
United States |
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